Synthetic Efficiency: Final Deprotection Step Yield
The final deprotection step to yield (S)-5-aminopiperidin-2-one hydrochloride proceeds with a quantitative yield of 99%, significantly outperforming the reported overall yield for a racemic synthesis route [1][2].
| Evidence Dimension | Synthetic yield of final step or overall process |
|---|---|
| Target Compound Data | 99% yield (final deprotection step from N-Boc protected intermediate) |
| Comparator Or Baseline | Racemic 5-aminopiperidin-2-one hydrochloride (CAS 154148-70-6) synthesized from piperidine |
| Quantified Difference | Target compound achieves 99% yield in the final step, whereas the racemic route yields only 66.5% total yield over multiple steps. |
| Conditions | Target: Deprotection of N-Boc precursor with acetyl chloride in ethanol at 0°C to room temperature [1]. Comparator: Three-step synthesis from piperidine involving N-nitrosation, reduction, and salt formation [2]. |
Why This Matters
Higher synthetic efficiency reduces cost and improves scalability for procurement of larger quantities.
- [1] Guidechem. How to Prepare (S)-5-AMINO-PIPERIDIN-2-ONE HCL? Preparation method adapted from Chinese Patent CN201310180773.8. View Source
- [2] Song, Z. M.; et al. Synthesis of 5-aminopiperidin-2-one hydrochloride. Chinese Journal of Pharmaceuticals (or similar industrial chemistry journal), reported total yield 66.5%. View Source
